![molecular formula C18H17N3OS B213639 1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213639.png)
1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as ML130 and is a potent and selective inhibitor of the protein kinase C-related kinase 5 (PRK5).
Mecanismo De Acción
ML130 inhibits PRK5 by binding to the ATP-binding pocket of the kinase domain. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the function of PRK5.
Biochemical and physiological effects:
Studies have shown that ML130 can inhibit the growth and proliferation of cancer cells by targeting PRK5. It has also been found to have neuroprotective effects in models of Alzheimer's and Parkinson's disease. Additionally, ML130 has been shown to have anti-inflammatory effects in models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of ML130 as a PRK5 inhibitor provides several advantages for lab experiments. It is a highly selective inhibitor of PRK5, which reduces the potential for off-target effects. Additionally, it has been shown to be effective in various biological systems, including cell culture and animal models. However, the limitations of ML130 include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on ML130. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of ML130 for these applications. Finally, research is needed to develop more potent and selective inhibitors of PRK5 to further advance our understanding of the role of this kinase in disease pathogenesis.
Métodos De Síntesis
The synthesis of ML130 involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the preparation of 2-bromo-1-phenylsulfanylbenzene, which is then reacted with 1-ethyl-1H-pyrazole-3-carboxylic acid to form 1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
ML130 has been extensively studied for its potential applications in various scientific research fields. It has been found to be a useful tool for studying the function of PRK5 in various biological processes. PRK5 has been implicated in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Therefore, the use of ML130 as a PRK5 inhibitor can provide valuable insights into the role of PRK5 in disease pathogenesis.
Propiedades
Nombre del producto |
1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C18H17N3OS |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-ethyl-N-(2-phenylsulfanylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H17N3OS/c1-2-21-13-12-16(20-21)18(22)19-15-10-6-7-11-17(15)23-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,19,22) |
Clave InChI |
OSZIRXIIQRTHQM-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
SMILES canónico |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



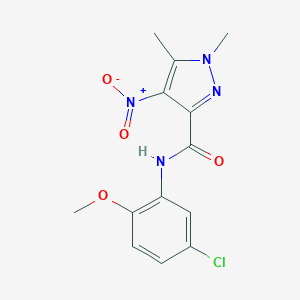
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)
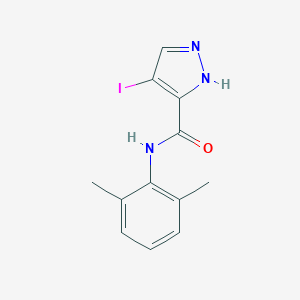
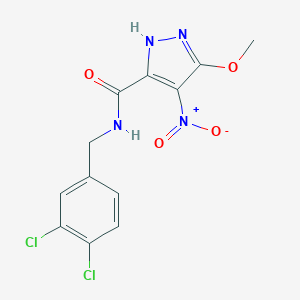
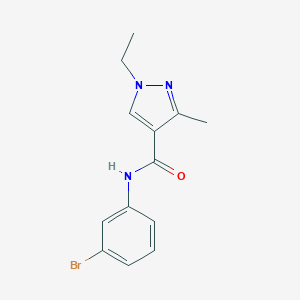
![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)
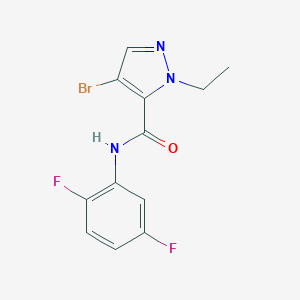
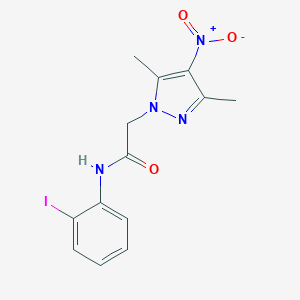
![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)